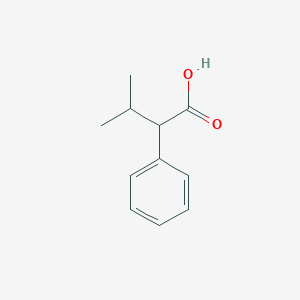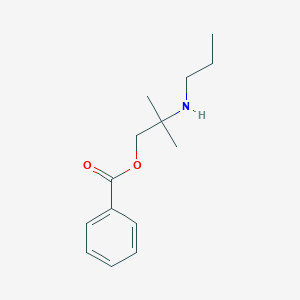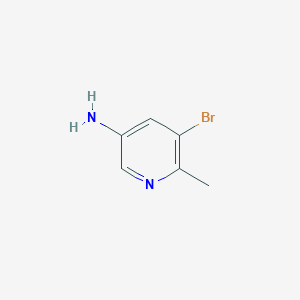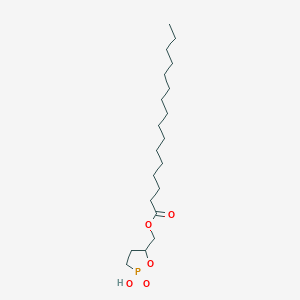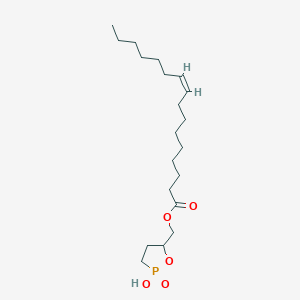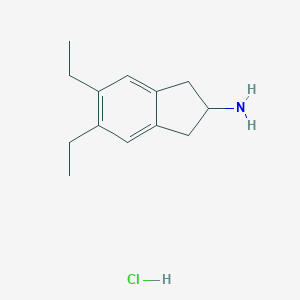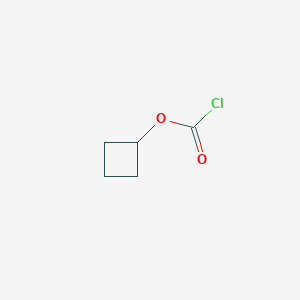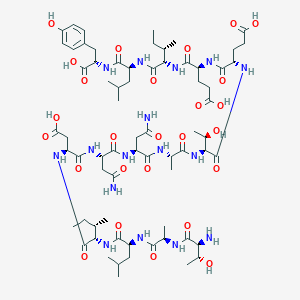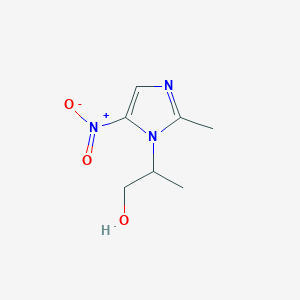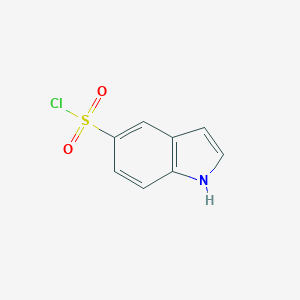
1H-Indol-5-sulfonylchlorid
Übersicht
Beschreibung
1H-indole-5-sulfonyl chloride, also known as indol-5-ylsulfonyl chloride, is a chemical compound with the molecular formula C8H6ClNO2S . It has a molecular weight of 215.66 .
Synthesis Analysis
Indole and its derivatives, including 1H-indole-5-sulfonyl chloride, are crucial in medicinal chemistry . The sulfonamide analogs of indole, often referred to as sulfa medicines, have been produced recently and exhibit strong antimicrobial actions . The synthesis of these compounds involves various techniques, including hydroamination and catalyzed cyclization .Molecular Structure Analysis
The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The InChI code for 1H-indole-5-sulfonyl chloride is 1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H .Chemical Reactions Analysis
Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, due to its increased electron density .Physical and Chemical Properties Analysis
1H-indole-5-sulfonyl chloride is a solid compound . It should be stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Antivirelle Anwendungen
1H-Indol-5-sulfonylchlorid: Derivate wurden synthetisiert und weisen signifikante antivirale Aktivitäten auf. So haben beispielsweise bestimmte Indolderivate eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Die Sulfonylchloridgruppe kann verwendet werden, um Sulfonamid-Einheiten einzuführen, die für ihre antiviralen Eigenschaften bekannt sind.
Entzündungshemmende Eigenschaften
Indolverbindungen, einschließlich derer mit einer Sulfonylchloridgruppe, sind dafür bekannt, entzündungshemmende Eigenschaften zu besitzen. Dies macht sie wertvoll für die Entwicklung neuer entzündungshemmender Medikamente . Die Fähigkeit, mit hoher Affinität an mehrere Rezeptoren zu binden, ist entscheidend für die Entwicklung dieser therapeutischen Wirkstoffe.
Antikrebs-Potenzial
Der Indol-Kern ist ein häufiges Merkmal in vielen synthetischen Arzneimittelmolekülen mit Antikrebsaktivität. This compound kann als Vorläufer für die Synthese verschiedener Indolderivate dienen, die als potente Antikrebsmittel wirken können .
Antimikrobielle Wirksamkeit
Sulfonamid-basierte Indol-Analoga, die mit This compound synthetisiert werden können, haben starke antimikrobielle Wirkungen gezeigt. Dies ist besonders wichtig im Kampf gegen arzneimittelresistente Bakterienstämme .
Antidiabetische Aktivität
Indolderivate wurden als antidiabetisch wirksam beschrieben. Durch Modifikation des Indol-Kerns mit Sulfonylchlorid können Forscher Verbindungen synthetisieren, die in der antidiabetischen Arzneimittelentwicklung verwendet werden können .
Antituberkulose-Aktivität
Das Indol-Gerüst ist auch mit antituberkuloser Aktivität verbunden. This compound kann verwendet werden, um neue Moleküle zu erzeugen, die bei der Behandlung von Tuberkulose, einer durch Mycobacterium tuberculosis verursachten Krankheit, wirksam sein könnten .
Wirkmechanismus
Target of Action
Indole derivatives, which include 1h-indole-5-sulfonyl chloride, are known to bind with high affinity to multiple receptors . This makes them crucial in medicinal chemistry and drug design .
Mode of Action
It’s known that indole-sulfonamide, a related compound, is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . This suggests that 1H-indole-5-sulfonyl chloride may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1H-indole-5-sulfonyl chloride may affect multiple biochemical pathways related to these activities.
Pharmacokinetics
Indole and its derivatives are known to be crucial in medicinal chemistry due to their physiological action . This suggests that 1H-indole-5-sulfonyl chloride may have significant bioavailability.
Result of Action
It’s known that indole derivatives have diverse biological activities . This suggests that 1H-indole-5-sulfonyl chloride may have a wide range of molecular and cellular effects depending on the specific biological activity it exhibits.
Action Environment
It’s known that indole is a relatively weak basic chemical . This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . . This suggests that the action, efficacy, and stability of 1H-indole-5-sulfonyl chloride may be influenced by the pH of its environment.
Safety and Hazards
Zukünftige Richtungen
Indole and its derivatives have been gaining a lot of interest due to their physiological action, exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . This suggests a promising future for the development of pharmacologically active derivatives of indole with sulfonamide scaffolds .
Biochemische Analyse
Biochemical Properties
Indole derivatives, which include 1H-indole-5-sulfonyl chloride, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
The specific cellular effects of 1H-indole-5-sulfonyl chloride are not well-studied. Indole derivatives have been found to have significant effects on cell function. For instance, they have been shown to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Eigenschaften
IUPAC Name |
1H-indole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGMZFOGQIBZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


